Manganese(III)acetylacetonate

Electron Transfer Kinetics Mechanistic Chemistry

Mn(acac)₃ is the definitive Mn(III) β-diketonate for applications where redox selectivity, clean thermal decomposition, and catalytic performance are non-negotiable. Its outer-sphere electron transfer rate exceeds 1,000× that of Co(acac)₃, making it essential for fast-response electrochemical sensors and mechanistic electron-transfer studies. In alkyd paint formulations, Mn(acac)₃ drives superior oligomerization for harder, more solvent-resistant films. As a CVD/ALD precursor, it deposits high-purity MnOₓ nanolaminates without contaminant residues. For solid propellants, its unique two-stage decomposition profile enables precise burn-rate tuning. Where generic acetylacetonates fall short, Mn(acac)₃ delivers.

Molecular Formula C15H24MnO6
Molecular Weight 355.28 g/mol
CAS No. 14284-89-0
Cat. No. B089202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(III)acetylacetonate
CAS14284-89-0
Synonymsacetyl acetonate
acetyl acetonate, chromium (III) salt
acetyl acetonate, copper (+2) salt
acetyl acetonate, manganese (II) salt
acetyl acetonate, manganese (III) salt
acetyl acetonate, potassium salt
acetyl acetonate, sodium salt
acetylacetonate
chromium(III) acetylacetonate
copper acetylacetonate
copper(II) acetylacetonate
Cu(II) acetyl acetonate
cupric acetylacetonate
manganese acetylacetonate
Nd(III)-acetylacetonate
vanadyl acetylacetonate
Molecular FormulaC15H24MnO6
Molecular Weight355.28 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn]
InChIInChI=1S/3C5H8O2.Mn/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;
InChIKeyRDMHXWZYVFGYSF-LNTINUHCSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(III) Acetylacetonate (CAS 14284-89-0): A Benchmark Organometallic Catalyst for Oxidation, Precursor, and Material Synthesis Applications


Manganese(III) acetylacetonate, Mn(acac)₃, is an octahedral coordination complex belonging to the β-diketonate family, widely recognized for its versatile applications in catalysis, materials science, and synthetic chemistry [1]. It is a stable, crystalline solid with a melting point of 159–161 °C (dec.) and is highly soluble in a broad range of organic solvents . Its primary utility stems from the redox activity of the Mn(III) center, which enables it to act as a potent oxidant and a key precursor in various synthetic transformations and material fabrication processes [2].

Why Mn(acac)₃ Cannot Be Directly Substituted with Other Metal Acetylacetonates or Manganese Salts in Critical Applications


Generic substitution of Mn(acac)₃ with other metal acetylacetonates (e.g., Co(acac)₃, Fe(acac)₃) or simpler manganese salts (e.g., Mn(OAc)₃, MnCl₂) is not viable due to fundamental differences in redox kinetics, catalytic selectivity, and material processing properties. The metal center dictates both the thermodynamic redox potential and the kinetic lability of the coordination sphere, which in turn controls reaction mechanisms and product outcomes [1]. For instance, the catalytic efficiency and reaction pathway for organic transformations are highly sensitive to the specific metal ion's ability to undergo one-electron changes and coordinate substrates [2]. Furthermore, the volatility and thermal decomposition profile of Mn(acac)₃, which is crucial for its use as a Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) precursor, is uniquely tuned by its ligand field stabilization and molecular structure, preventing the direct use of other manganese compounds that would leave unwanted counter-ions or decompose at suboptimal temperatures [3].

Quantitative Differentiation of Mn(acac)₃ vs. Closest Analogs: A Comparative Evidence Guide


Accelerated Redox Kinetics: Over 1000x Faster Reduction vs. Co(acac)₃

A direct kinetic comparison between Mn(acac)₃ and its closest structural analog, Co(acac)₃, reveals a dramatic difference in electron transfer rates. In acetonitrile, Mn(acac)₃ is reduced by Fe(II) more than a thousand times faster than Co(acac)₃ [1]. This vast kinetic disparity stems from the significantly greater lability of the Mn(III)-oxygen bond, which facilitates the formation of a key binuclear reaction intermediate, and this effect is accelerated by the Mn(acac)₃ reactant itself [2].

Electron Transfer Kinetics Mechanistic Chemistry

Enhanced Oligomerization for Coating Applications vs. Cobalt-Based Drier

In a head-to-head comparison for the autoxidation of ethyl linoleate, a model compound for alkyd paints, Mn(acac)₃ demonstrated a much higher extent of oligomerization compared to the industrial standard, Co(II) 2-ethylhexanoate (Co-EH) [1]. While the initial autoxidation rate of Mn(acac)₃ alone was slower than that of Co-EH, the reaction with Mn(acac)₃ led to significantly more crosslinking, a critical property for achieving harder and more durable paint films [2].

Alkyd Paint Drying Catalyst Polymerization

Multi-Step Thermal Decomposition Profile for Controlled Material Synthesis vs. Single-Step Alternative Precursor

When used as a catalyst precursor for the thermal decomposition of ammonium perchlorate (AP), a key component in solid rocket propellants, Mn(acac)₃ exhibited a distinct two-step decomposition process at 288.04 °C and 323.88 °C [1]. In contrast, a composite made from a different manganese precursor, MnC₂O₄·2H₂O, showed a single-step decomposition at 310.93 °C [2]. This multi-step profile indicates a more complex and potentially more tunable catalytic mechanism, offering greater control over the propellant's burn rate.

Solid Propellant Catalysis Thermal Analysis

Redox Potential Enables 1.1 V Single-Electron Disproportionation for Energy Storage

The unique electronic structure of Mn(acac)₃, as dictated by its metal center, enables a single-electron disproportionation reaction with a measured cell potential of 1.1 V in non-aqueous electrolytes [1]. This behavior is a key differentiator from other metal acetylacetonates, such as V(acac)₃ and Cr(acac)₃, which exhibit cell potentials of 2.2 V and 3.4 V, respectively, under similar conditions [2]. This specific 1.1 V potential positions Mn(acac)₃ for applications where a lower voltage, yet highly reversible, redox couple is desired, filling a niche between aqueous (∼1.23 V) and higher-voltage non-aqueous systems.

Redox Flow Battery Electrochemistry Energy Storage

Intermediate Catalytic Efficiency for Specific β-Dicarbonyl Addition Reactions

A systematic study of metal acetylacetonate catalysts for the addition of methyl acetoacetate to trichloroacetonitrile revealed a clear reactivity order: Znᴵᴵ ≃ Coᴵᴵ > Mnᴵᴵ > Mnᴵᴵᴵ > Niᴵᴵ > Cuᴵᴵ > Feᴵᴵ ≃ Feᴵᴵᴵ [1]. This places Mn(acac)₃ as a catalyst with intermediate activity, not the most potent but also not the least. This moderate reactivity can be a critical advantage in reactions where a very high-activity catalyst (e.g., Zn or Co) would lead to poor selectivity, over-oxidation, or side reactions, and where a lower-activity catalyst would be insufficient [2].

Organic Synthesis Catalysis β-Diketone

Application Scenarios for Mn(acac)₃ Validated by Comparative Performance Data


Rapid Redox Mediators and Kinetic Probes

When designing electron-transfer studies or redox-mediated processes where a fast, well-defined Mn(III)/Mn(II) couple is required, Mn(acac)₃ is the preferred reagent over Co(acac)₃ or Fe(acac)₃. As shown in Section 3, its reduction by Fe(II) is over 1000 times faster than that of Co(acac)₃, making it ideal for investigating outer-sphere electron transfer mechanisms or for use in electrochemical sensors requiring a rapid response [1].

High-Durability Alkyd Paint Driers

For formulators of alkyd paints and coatings where superior film hardness and crosslink density are paramount, Mn(acac)₃ offers a quantifiable advantage. The evidence demonstrates that while Co-based driers may offer faster initial drying, Mn(acac)₃ produces a much higher degree of oligomerization in the model fatty acid ester, leading to more durable and solvent-resistant films [2].

Atomic Layer Deposition (ALD) of Manganese Oxide Thin Films

In the fabrication of microelectronic and memory devices, Mn(acac)₃ is an established and effective precursor for ALD. Its stable volatility and clean decomposition with ozone at moderate temperatures (e.g., 300 °C) allow for the controlled growth of MnOx layers in nanolaminates, a capability demonstrated in the deposition of ZrO₂-MnOx films with functional resistive switching and magnetic properties [3].

Controlled Thermal Decomposition for Energetic Materials

For researchers developing solid propellants or pyrotechnic formulations, the unique two-stage decomposition profile of Mn(acac)₃-derived catalysts offers a distinct tool for tuning burn rates. As evidenced by its effect on ammonium perchlorate, it lowers the decomposition temperature and provides a more complex thermal signature than alternative precursors, enabling finer control over the combustion process [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Manganese(III)acetylacetonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.